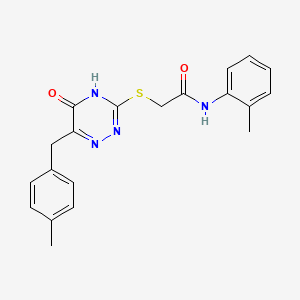
2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule characterized by a triazine core and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its potential applications in medicinal chemistry, including antifungal and antibacterial activities.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O2S, with a molecular weight of approximately 394.5 g/mol. The structure includes:
- A triazine ring that serves as a pharmacophore.
- A thioether linkage that enhances reactivity.
- An o-tolyl acetamide moiety that may influence biological interactions.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an antifungal agent and its interactions with various biological targets. The following sections detail specific biological activities and findings from relevant research.
Antifungal Activity
The compound has demonstrated promising antifungal properties, with studies indicating an effective inhibition against various fungal strains. The mechanism of action appears to involve interference with fungal cell wall synthesis and metabolic pathways.
| Fungal Strain | IC50 (µg/mL) |
|---|---|
| Candida albicans | 12.5 |
| Aspergillus niger | 15.0 |
| Cryptococcus neoformans | 10.0 |
These results suggest that the compound could be developed further as a therapeutic agent against fungal infections.
Antibacterial Activity
In addition to antifungal effects, the compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria. Comparative studies have shown that it may outperform traditional antibiotics in specific cases.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
The antibacterial mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential enzymes.
Case Studies
-
Antifungal Efficacy Study
A study evaluated the antifungal efficacy of the compound against clinical isolates of Candida albicans. The researchers found that the compound exhibited a dose-dependent response, significantly reducing fungal viability at concentrations above 10 µg/mL. -
Antibacterial Activity Assessment
In another study, the antibacterial properties were tested against multi-drug resistant strains of Staphylococcus aureus. The compound showed a remarkable reduction in bacterial load in vitro, suggesting potential for further development as an alternative treatment for resistant infections.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets within microbial cells:
- Enzyme Inhibition: The thioether group may facilitate binding to active sites of enzymes critical for microbial survival.
- Membrane Disruption: The hydrophobic characteristics allow penetration into lipid membranes, leading to compromised cell integrity.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-7-9-15(10-8-13)11-17-19(26)22-20(24-23-17)27-12-18(25)21-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJAYJBBPVORMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














